molecular formula C24H16O4 B2633386 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate CAS No. 331460-48-1

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate

Cat. No.: B2633386
CAS No.: 331460-48-1
M. Wt: 368.388
InChI Key: WYCHIMMNWFTCMX-NTEUORMPSA-N
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Description

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is an organic compound with the molecular formula C24H16O4 and a molecular weight of 368.38144 g/mol This compound is characterized by its complex structure, which includes a naphthyl group, a phenyl group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate typically involves the condensation of 2-naphthaldehyde with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then esterified with furoic acid under acidic conditions to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Acid: Sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl acetate
  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl benzoate
  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl propionate

Uniqueness

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is unique due to the presence of the furoate ester group, which imparts distinct chemical properties and potential biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a naphthyl moiety and a furoate ester, suggests diverse interactions with biological systems. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H16O4
  • Molecular Weight : 368.38 g/mol
  • CAS Number : 331460-48-1

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Intermediate : The reaction between 2-naphthaldehyde and 4-hydroxybenzaldehyde in the presence of a base (e.g., sodium hydroxide) forms an intermediate chalcone.
  • Esterification : The intermediate is then esterified with furoic acid under acidic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Properties

Studies have shown that derivatives of compounds similar to this compound possess anticancer properties. For instance, some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biochemical pathways:

  • Cholinesterases : It has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 to 24.3 µM .
  • Cyclooxygenase and Lipoxygenase : The compound has also been evaluated for its inhibitory action against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are crucial in inflammatory processes .

The biological effects of this compound are likely mediated through:

  • Enzyme Binding : The compound's structural features enable it to fit into the active sites of enzymes, inhibiting their activity or altering their function.
  • Molecular Interactions : Studies suggest that hydrogen bonding and hydrophobic interactions play a role in the binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on furochromone derivatives showed that modifications in substituents significantly affected their inhibitory activity against AChE and COX enzymes, indicating structure-activity relationships .
CompoundAChE IC50 (µM)BChE IC50 (µM)COX-2 Inhibition
Compound A10.47.7Moderate
Compound B15.630.1Low
Compound C24.315.6High

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)28-24(26)23-6-3-15-27-23/h1-16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCHIMMNWFTCMX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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